Process Yield Differentiation: 4-(Pyridin-2-yl)aminocarbonylphenylboronic acid vs. 4-Carboxybenzeneboronic Acid in Acalabrutinib Synthesis
The choice of boronic acid intermediate directly impacts the commercial viability of the Acalabrutinib synthetic route. Patent analysis reveals that a route utilizing 4-carboxybenzeneboronic acid as an alternative starting material is explicitly described as 'not commercially viable' due to high reagent costs and associated process inefficiencies [1]. In contrast, processes employing 4-(Pyridin-2-yl)aminocarbonylphenylboronic acid (CAS 850568-25-1) as the Suzuki coupling partner are foundational to all scalable, industrially relevant Acalabrutinib manufacturing processes described in the patent literature [2].
| Evidence Dimension | Commercial Viability / Process Cost |
|---|---|
| Target Compound Data | Commercially viable; scalable process |
| Comparator Or Baseline | 4-Carboxybenzeneboronic acid |
| Quantified Difference | Route deemed 'not commercially viable' due to expensive starting material and coupling reagent costs [1] |
| Conditions | Acalabrutinib synthesis patent analysis |
Why This Matters
Procurement of the correct boronic acid intermediate directly determines whether an Acalabrutinib manufacturing process is economically feasible at commercial scale.
- [1] Patsnap. Processes to produce acalabrutinib. Eureka Patent Analysis, 2020. View Source
- [2] US Patent 10,800,787. Process for the preparation of acalabrutinib. October 13, 2020. View Source
